molecular formula C20H20FN3O B5678991 6-fluoro-2-[(2-pyridin-2-ylpiperidin-1-yl)methyl]quinolin-4-ol

6-fluoro-2-[(2-pyridin-2-ylpiperidin-1-yl)methyl]quinolin-4-ol

Cat. No. B5678991
M. Wt: 337.4 g/mol
InChI Key: VEDOIUIJCIBQMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6-fluoro-2-[(2-pyridin-2-ylpiperidin-1-yl)methyl]quinolin-4-ol involves multiple steps, including condensation, cyclization, and fluorination processes. These synthetic routes provide access to a variety of compounds with potential antitumor and antibacterial activities. For instance, the synthesis of related quinolin-4-ones involves the reaction of 4-fluoro-3-(1H-pyrrol-1-yl)aniline with diethyl ethoxymethylenemalonate, followed by cyclization and ethylation (Stefancich et al., 1985). Another approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to prepare tridentate ligands for Ru(II) complexes, highlighting the versatility of these compounds in synthesis (Jäger et al., 2007).

Molecular Structure Analysis

The molecular and crystal structures of compounds within this class have been extensively analyzed to determine their potential as antimicrobial and antiviral drugs. Advanced techniques such as X-ray crystallography have been utilized to define and describe their structures, enabling the prediction of biological activity through molecular docking (Vaksler et al., 2023).

Chemical Reactions and Properties

Compounds similar to 6-fluoro-2-[(2-pyridin-2-ylpiperidin-1-yl)methyl]quinolin-4-ol exhibit a range of chemical reactions, including interactions with various metal ions and the ability to undergo ring-chain isomerization. These reactions are influenced by the steric and electronic effects of substituents on the quinoline ring, demonstrating their complex chemical behavior and potential for diverse applications (Ballesteros-Garrido et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystallinity, are crucial for their application in various scientific domains. Although specific data on 6-fluoro-2-[(2-pyridin-2-ylpiperidin-1-yl)methyl]quinolin-4-ol is not provided, related compounds have been shown to possess favorable physical properties that contribute to their biological activity and potential as therapeutic agents.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are fundamental to understanding the utility of these compounds in scientific research. Studies have shown that related fluorinated quinolines possess significant antimicrobial and antitumor activities, attributed to their unique chemical structures and properties (Faldu et al., 2014).

properties

IUPAC Name

6-fluoro-2-[(2-pyridin-2-ylpiperidin-1-yl)methyl]-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c21-14-7-8-17-16(11-14)20(25)12-15(23-17)13-24-10-4-2-6-19(24)18-5-1-3-9-22-18/h1,3,5,7-9,11-12,19H,2,4,6,10,13H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDOIUIJCIBQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CC=CC=N2)CC3=CC(=O)C4=C(N3)C=CC(=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-[(2-pyridin-2-ylpiperidin-1-yl)methyl]quinolin-4-ol

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